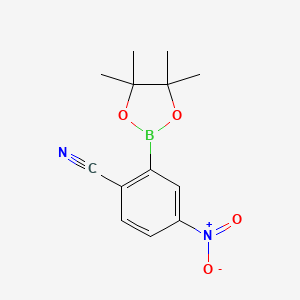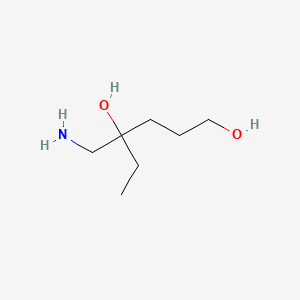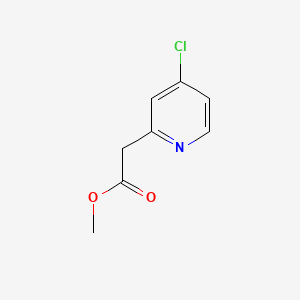![molecular formula C8H5FN2O2 B581589 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid CAS No. 1228666-41-8](/img/structure/B581589.png)
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (5F-PPCA) is an organic compound belonging to the family of pyrrolopyridines. It is an important intermediate used in the synthesis of various biologically active compounds. 5F-PPCA has been used in a wide range of scientific research applications, including drug development, pharmacology, and biochemistry. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for 5F-PPCA.
Wissenschaftliche Forschungsanwendungen
Chemistry of Fluorinated Pyrimidines in Cancer Treatment
Fluorinated pyrimidines, such as 5-fluorouracil (5-FU), are extensively used in cancer treatment, affecting over 2 million patients annually. Developments in fluorine chemistry have contributed to the more precise use of fluorinated pyrimidines to treat cancer. Methods for synthesizing 5-FU, incorporating radioactive and stable isotopes to study its metabolism and biodistribution, have been reviewed. Insights into how fluorinated pyrimidines alter nucleic acid structure and dynamics come from both computational and experimental studies. Beyond inhibiting thymidylate synthase, recent research has identified roles for RNA modifying enzymes in 5-FU cytotoxicity. This includes enzymes like tRNA methyltransferase 2 homolog A and pseudouridylate synthase. Additionally, DNA topoisomerase 1 has been identified as a mediator of fluoropyrimidine anti-tumor activity. The use of polymeric fluoropyrimidines may enable more precise cancer treatment in the era of personalized medicine (Gmeiner, 2020).
Pyrrolidine in Drug Discovery
The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used in medicinal chemistry to develop compounds for treating human diseases. This interest is due to its ability to explore the pharmacophore space efficiently, contribute to the molecule's stereochemistry, and offer increased three-dimensional coverage. Pyrrolidine and its derivatives, including pyrrolizines and pyrrolidine-2-one, have been reported in literature as bioactive molecules with target selectivity. The review covers the synthesis of pyrrolidine-based compounds, highlighting how stereoisomers and the spatial orientation of substituents can lead to different biological profiles due to varying binding modes to enantioselective proteins (Li Petri et al., 2021).
Metallation of π-Deficient Heteroaromatic Compounds
The metallation of π-deficient heterocyclic compounds, including pyridines, has shown significant developments. A study focusing on the 3-fluoropyridine metallation regioselectivity revealed that chemoselective lithiation is possible at low temperatures using specific bases and chelating agents. This process can direct protophilic attack at various positions depending on the reaction conditions, offering a pathway to synthesize 2,3- or 3,4-disubstituted pyridines. The regioselectivity of 3-fluoropyridine lithiation and its theoretical underpinnings, particularly in terms of kinetic versus thermodynamic control, highlight the nuanced understanding required for effective heterocyclic compound synthesis (Marsais & Quéguiner, 1983).
Eigenschaften
IUPAC Name |
5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-5-3-11-7-4(1-2-10-7)6(5)8(12)13/h1-3H,(H,10,11)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFMXSACNCIANC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678424 |
Source


|
| Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
CAS RN |
1228666-41-8 |
Source


|
| Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228666-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B581509.png)
![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B581510.png)
![5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B581512.png)


![5-Boc-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine](/img/structure/B581515.png)



![2-(Tert-butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B581523.png)

